IFosfamide impurity B

描述

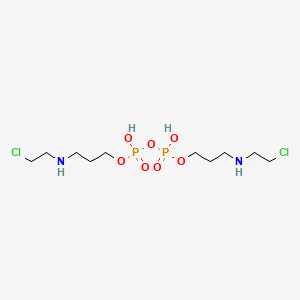

Ifosfamide impurity B, also known as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate, is a chemical compound with the empirical formula C10H24Cl2N2O7P2 and a molecular weight of 417.16 g/mol . It is classified as an impurity of Ifosfamide, a chemotherapeutic agent used in the treatment of various cancers .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ifosfamide impurity B involves the reaction of 3-[(2-chloroethyl)amino]propyl groups with dihydrogen diphosphate. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound follows stringent guidelines to maintain purity and consistency. The process involves large-scale chemical reactions under controlled environments, often using automated systems to monitor and adjust reaction parameters .

化学反应分析

Types of Reactions

Ifosfamide impurity B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can alter the chemical structure, leading to the formation of reduced derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur, replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

科学研究应用

Clinical Applications

-

Chemotherapy :

- Ifosfamide impurity B is primarily studied within the context of its role as an impurity in ifosfamide formulations. Its presence can influence the pharmacokinetics and pharmacodynamics of ifosfamide, affecting treatment outcomes .

- The impurity has been linked to increased risks of neurotoxicity when present in higher concentrations, particularly in pediatric populations receiving intravenous formulations .

- Analytical Standards :

-

Neurotoxicity Studies :

- Research has indicated that this compound may contribute to neurotoxic effects observed in patients undergoing treatment with ifosfamide. Case studies have documented instances of encephalopathy linked to formulations containing higher levels of this impurity, necessitating ongoing evaluation of its safety profile .

Research Applications

-

Pharmacokinetic Studies :

- Investigations into the pharmacokinetics of ifosfamide and its impurities are crucial for understanding variability in patient responses. Studies have shown that the metabolism and elimination pathways can be influenced by the presence of impurities like this compound, leading to variations in drug efficacy and toxicity .

- Toxicology Assessments :

-

Development of Analytical Methods :

- The need for sensitive analytical methods to detect and quantify ifosfamide impurities is paramount. Research has focused on developing gas chromatography and mass spectrometry techniques to accurately measure levels of this compound in biological matrices, facilitating better monitoring during cancer treatments .

Case Studies

- A notable case study highlighted a pediatric patient who developed encephalopathy following treatment with a liquid formulation of ifosfamide that contained elevated levels of impurities, including this compound. This led to recommendations for stricter monitoring and potential reformulation strategies to minimize risks associated with these impurities .

作用机制

The exact mechanism of action of Ifosfamide impurity B is not well-documented. it is believed to interact with cellular components similarly to Ifosfamide, potentially affecting DNA and protein synthesis. The compound may undergo biotransformation in the liver, involving the cytochrome P450 enzyme system, leading to the formation of active metabolites .

相似化合物的比较

Ifosfamide impurity B can be compared with other impurities and related compounds, such as:

Ifosfamide impurity F: Another impurity of Ifosfamide with a different chemical structure and properties.

Indapamide impurity B: An impurity of Indapamide, used in the treatment of hypertension.

Fluorouracil impurity B: An impurity of Fluorouracil, a chemotherapeutic agent.

Uniqueness

What sets this compound apart is its specific chemical structure and its role as an impurity in Ifosfamide formulations. Its presence and concentration need to be carefully monitored to ensure the safety and efficacy of Ifosfamide as a therapeutic agent .

生物活性

Ifosfamide impurity B (IFB) is a chemical compound associated with the alkylating agent ifosfamide, which is widely used in chemotherapy for various cancers. This article explores the biological activity of IFB, including its mechanisms of action, potential effects, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C10H24Cl2N2O7P2. Its structure includes a phosphoramide group, which is crucial for its biological activity. The compound is known to be a byproduct of ifosfamide synthesis and can influence the overall pharmacological profile of ifosfamide formulations.

The biological activity of IFB is primarily linked to its ability to interact with DNA, similar to other alkylating agents. Alkylating agents work by forming covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription processes. This results in cytotoxic effects on rapidly dividing cancer cells.

- Activation : IFB requires metabolic activation, typically via cytochrome P450 enzymes, to exert its effects. Upon activation, it can form reactive intermediates that bind to nucleophilic sites on DNA.

- DNA Interaction : The primary mechanism involves alkylation at the N-7 position of guanine bases within DNA, which can lead to:

- Interstrand cross-links : Preventing DNA strands from separating during replication.

- Intrastrand cross-links : Causing local distortions in the DNA structure.

Biological Activity and Toxicity

The biological activity of IFB has been studied in various contexts, particularly concerning its safety and efficacy as an impurity in ifosfamide formulations.

Table 1: Summary of Biological Activities and Toxicity Profiles

| Activity | Description | Toxicity |

|---|---|---|

| Cytotoxicity | Induces cell death in cancer cell lines through DNA alkylation. | Potential neurotoxicity observed. |

| Enzyme Interaction | Inhibits specific cytochrome P450 enzymes involved in drug metabolism. | Alters pharmacokinetics of ifosfamide. |

| Neurotoxicity Risk | Associated with encephalopathy in patients receiving ifosfamide therapy. | Symptoms include hallucinations and seizures. |

Case Studies

Several case studies have highlighted the implications of IFB's biological activity in clinical settings:

- Neurotoxicity Reports : A retrospective study involving 41 patients treated with ifosfamide revealed that 6.5% experienced ifosfamide-related encephalopathy (IRE). Factors such as cumulative dose and patient-specific characteristics were identified as significant risk factors for developing IRE .

- Delayed Encephalopathy : A notable case documented a 25-year-old woman who developed delayed neurotoxicity symptoms 14 days post-infusion of ifosfamide, suggesting that metabolites like chloroacetaldehyde may cross the blood-brain barrier and contribute to neurological complications .

- Comparative Analysis : A study comparing different formulations of ifosfamide indicated that liquid formulations had a higher incidence of encephalopathy compared to powder forms, potentially due to degradation products like IFB accumulating over time .

Research Findings

Recent studies have focused on optimizing analytical methods for detecting impurities like IFB in pharmaceutical formulations:

- Chromatographic Techniques : High-performance liquid chromatography (HPLC) methods have been developed for the separation and quantification of ifosfamide impurities, including IFB. These methods utilize evaporative light scattering detection (ELSD) due to the lack of chromophore groups in IFB .

- Stability Studies : Research has shown that ifosfamide is most stable under weakly acidic conditions (pH 4), which may influence the formation of impurities during storage .

属性

IUPAC Name |

[3-(2-chloroethylamino)propoxy-hydroxyphosphoryl] 3-(2-chloroethylamino)propyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24Cl2N2O7P2/c11-3-7-13-5-1-9-19-22(15,16)21-23(17,18)20-10-2-6-14-8-4-12/h13-14H,1-10H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHIKWVFLYAVGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCCl)COP(=O)(O)OP(=O)(O)OCCCNCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241482-18-8 | |

| Record name | Bis(3-((2-chloroethyl)amino)propyl) dihydrogen diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241482188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIS(3-((2-CHLOROETHYL)AMINO)PROPYL) DIHYDROGEN DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSH96NK47Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。